TLR7/8 agonist 4 hydroxy-PEG6-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TLR7/8 agonist 4 hydroxy-PEG6-acid: is a compound used primarily in the synthesis of antibody-drug conjugates (ADCs). It consists of TLR7/8 agonist 4 and a hydroxy-PEG6-acid linker . This compound is significant in the field of targeted cancer therapy due to its role in enhancing the delivery of cytotoxic agents to cancer cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TLR7/8 agonist 4 hydroxy-PEG6-acid involves the conjugation of TLR7/8 agonist 4 with hydroxy-PEG6-acid. The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes stringent quality control measures to meet the standards required for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: TLR7/8 agonist 4 hydroxy-PEG6-acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, TLR7/8 agonist 4 hydroxy-PEG6-acid is used as a building block for the synthesis of complex molecules, particularly in the development of ADCs .
Biology: In biological research, the compound is used to study the activation of toll-like receptors (TLR7 and TLR8), which play a crucial role in the immune response .
Medicine: In medicine, this compound is utilized in the development of targeted cancer therapies. ADCs synthesized using this compound have shown promise in delivering cytotoxic agents specifically to cancer cells, minimizing damage to healthy tissues .
Industry: In the pharmaceutical industry, the compound is used in the large-scale production of ADCs, which are essential for targeted cancer treatments .
Mecanismo De Acción
Molecular Targets and Pathways: TLR7/8 agonist 4 hydroxy-PEG6-acid exerts its effects by activating toll-like receptors 7 and 8 (TLR7 and TLR8). These receptors are part of the innate immune system and play a critical role in recognizing pathogens and initiating immune responses . The activation of TLR7 and TLR8 leads to the production of cytokines and the activation of immune cells, which can enhance the body’s ability to target and destroy cancer cells .
Comparación Con Compuestos Similares
TLR7/8 agonist 4 hydroxy-PEG10-acid: Similar in structure but with a longer PEG linker.
TLR7/8 agonist 4 hydroxy-PEG4-acid: Similar in structure but with a shorter PEG linker.
Uniqueness: TLR7/8 agonist 4 hydroxy-PEG6-acid is unique due to its specific PEG6 linker, which provides an optimal balance between solubility and stability. This balance is crucial for the effective delivery of ADCs to target cells .
Propiedades
Fórmula molecular |
C33H52N6O8 |
---|---|
Peso molecular |
660.8 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[4-(4-amino-2-butyl-3H-imidazo[4,5-c]quinolin-8-yl)piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C33H52N6O8/c1-2-3-4-29-36-31-27-25-26(5-6-28(27)35-33(34)32(31)37-29)39-10-8-38(9-11-39)12-14-43-16-18-45-20-22-47-24-23-46-21-19-44-17-15-42-13-7-30(40)41/h5-6,25H,2-4,7-24H2,1H3,(H2,34,35)(H,36,37)(H,40,41) |
Clave InChI |
LVMCECBSCGTIKP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC2=C(N1)C(=NC3=C2C=C(C=C3)N4CCN(CC4)CCOCCOCCOCCOCCOCCOCCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.